molecular formula C19H19N3O3 B2461953 N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226446-46-3

N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2461953
CAS No.: 1226446-46-3
M. Wt: 337.379
InChI Key: ZCMNHLZCFXDJRF-UHFFFAOYSA-N
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Description

N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Disposition

  • Shaffer et al. (2008) studied the metabolism and disposition of a similar compound, revealing that it was well tolerated and underwent metabolic transformation mainly through oxidative deamination. The research highlights the potential pathways and disposition mechanisms relevant to compounds like N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide (Shaffer, Gunduz, Vaz, Venkatakrishnan, & Burstein, 2008).

Optimization for Allosteric Modulation

  • Khurana et al. (2014) discovered key structural requirements for allosteric modulation of CB1 receptors in indole-2-carboxamides, which is relevant for compounds like this compound. They found that certain structural features significantly impact binding affinity and cooperativity (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).

Antioxidant and Neuroprotective Effects

  • Pachón-Angona et al. (2019) synthesized compounds structurally similar to this compound, showing potent antioxidant capacity and neuroprotective effects. This suggests potential applications in oxidative stress-related pathologies (Pachón-Angona, Martin, Chhor, Oset-Gasque, Refouvelet, Marco-Contelles, & Ismaili, 2019).

Anticancer Potential

  • Zhang et al. (2017) investigated N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, related to this compound, for their anticancer activities against various cancer cell lines, suggesting the potential of similar compounds in cancer therapy (Zhang, Deng, Wu, Meng, Liu, Chen, Zhao, & Hu, 2017).

Selective Coupling and Synthesis

  • Zheng, Zhang, & Cui (2014) reported on the selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, a process relevant for synthesizing compounds like this compound (Zheng, Zhang, & Cui, 2014).

Antimicrobial Agents

  • Almutairi et al. (2018) synthesized and evaluated certain N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-2-carboxamide derivatives for their antimicrobial activities. This study provides insights into the potential use of such compounds as antimicrobial agents (Almutairi, Zakaria, Al-Wabli, Joe, Abdelhameed, & Attia, 2018).

Anti-inflammatory Drug Design

Properties

IUPAC Name

N-[2-(2-ethoxyanilino)-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-25-17-10-6-5-9-16(17)22-18(23)12-21-19(24)14-11-20-15-8-4-3-7-13(14)15/h3-11,20H,2,12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMNHLZCFXDJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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